Danshenol A

Description

Contextualization of Danshenol A within Abietane-Type Diterpenoids

This compound is classified as an abietane-type diterpenoid. medchemexpress.combioscience.co.ukmedchemexpress.eumedchemexpress.com This class of organic compounds is characterized by a specific four-ring carbon skeleton. Diterpenoids are a large and structurally diverse group of natural products derived from the 20-carbon precursor, geranylgeranyl pyrophosphate. Abietane-type diterpenoids, in particular, are well-known for their wide range of biological properties. This compound's structure as a diterpene quinone is derived from the roots of Salvia miltiorrhiza, a plant widely used in traditional Chinese medicine. biosynth.com While it is considered a tanshinone derivative, it lacks an o-quinone structure. frontiersin.org

Historical Perspective of this compound Discovery and Initial Academic Inquiry

This compound was first isolated in 1997 from Salvia miltiorrhiza Bunge, a traditional Chinese herb also known as Danshen. nih.govnih.govresearchgate.net Initial research into this compound identified it as a potent inhibitor of aldose reductase (AR), an enzyme implicated in diabetic complications. medchemexpress.comjst.go.jp Early studies also began to explore its anti-inflammatory properties, suggesting its potential for applications in conditions like atherosclerosis. nih.govnih.gov Compared to more well-known tanshinones like tanshinone IIA, tanshinone I, and cryptotanshinone, the biological effects of this compound were initially less reported, but it has since become a subject of growing interest. frontiersin.orgnih.govresearchgate.net

Current Research Landscape and Scholarly Significance of this compound

The current research landscape for this compound is expanding rapidly, with a significant focus on its cardiovascular effects. Studies have demonstrated its ability to protect endothelial cells from oxidative stress by directly scavenging reactive oxygen species (ROS). medchemexpress.comnih.gov This antioxidant activity is a key area of investigation. biosynth.com

Recent research has delved into its mechanisms of action, revealing its role in mitigating hypertension-induced cardiac remodeling by improving mitochondrial function and suppressing ROS production. nih.gov Furthermore, its anti-inflammatory and antitumor properties are being actively explored. medchemexpress.commedchemexpress.eu For instance, research has shown that this compound can inhibit the expression of intercellular adhesion molecule-1 (ICAM-1), which is crucial in the early stages of atherosclerosis. nih.govnih.gov It has also demonstrated cytotoxic effects against various cancer cell lines. medchemexpress.comfrontiersin.org

The scholarly significance of this compound lies in its potential as a lead compound for the development of new therapeutic agents for a variety of diseases, including cardiovascular disorders and cancer. frontiersin.org Its novel bioactivities continue to make it a candidate for further exploration in therapeutic and preventive applications. nih.govnih.govresearchgate.net

Scope and Objectives for Focused Academic Investigation of this compound

Future academic investigation of this compound should be directed towards several key areas. A primary objective is to fully elucidate the molecular mechanisms underlying its diverse biological activities. This includes a deeper understanding of its interaction with specific cellular targets and signaling pathways.

Further research is needed to explore its full therapeutic potential. This involves comprehensive studies on its efficacy in various disease models and the identification of potential synergistic effects with other compounds. Investigating its structure-activity relationships will also be crucial for the design and synthesis of more potent and selective analogs. The continued exploration of its effects on mitochondrial function and redox signaling pathways in different cell types is another important avenue for future research. nih.gov

Detailed Research Findings

Recent studies have provided significant insights into the biological effects of this compound. Below are some key findings organized by area of research.

Cardiovascular Research

In the context of cardiovascular health, this compound has shown considerable promise. Research indicates its ability to enhance blood circulation and protect vascular endothelial cells. biosynth.com

Atherosclerosis: this compound inhibits the tumor necrosis factor-alpha (TNF-α)-induced expression of ICAM-1 in endothelial cells. nih.govnih.gov This is a critical step in preventing the adhesion of leukocytes to the endothelium, an early event in the development of atherosclerosis. nih.gov The mechanism involves the inhibition of the NOX4-dependent IKKβ/NF-κB pathway. medchemexpress.com

Hypertension and Cardiac Remodeling: In spontaneously hypertensive rats, this compound has been shown to ameliorate high blood pressure, reduce cardiac injury, and decrease myocardial collagen volume, leading to improved cardiac function. nih.gov It achieves this by repairing mitochondrial structure and function and alleviating oxidative stress in the myocardium. nih.gov

Anti-inflammatory and Antioxidant Activity

This compound exhibits significant anti-inflammatory and antioxidant properties. medchemexpress.commedchemexpress.eu

Reactive Oxygen Species (ROS) Scavenging: It can directly scavenge ROS, thereby protecting endothelial cells from oxidative stress. medchemexpress.comnih.gov While it effectively inhibits the formation of hydrogen peroxide (H₂O₂), it has little effect on superoxide (B77818) anions (O₂•−). nih.gov

NADPH Oxidase (NOX) Inhibition: this compound has been found to inhibit TNF-α-induced NADPH oxidase activity, a major source of ROS in vascular cells. nih.gov

Anticancer Research

The cytotoxic properties of this compound against various cancer cell lines are an emerging area of interest.

Inhibitory Concentrations: It has shown inhibitory effects on several cancer cell lines with varying IC₅₀ values. medchemexpress.com

Superior Cytotoxicity: In some studies, this compound has demonstrated antiproliferative and cytotoxic effects that surpass those of other well-known tanshinones, such as dihydrotanshinone (B163075) I. frontiersin.org

Interactive Data Table: Inhibitory Concentrations (IC₅₀) of this compound on Various Cell Lines

| Cell Line | IC₅₀ (µg/mL) | Reference |

|---|---|---|

| K562 | 0.53 | medchemexpress.com |

| QGY | 4.65 | medchemexpress.com |

| Me180 | 6.89 | medchemexpress.com |

| T-24 | 7.94 | medchemexpress.com |

Interactive Data Table: Key Biological Activities of this compound

| Biological Activity | Key Findings | References |

|---|---|---|

| Aldose Reductase Inhibition | Potent inhibitor with an IC₅₀ of 0.1 µM. | medchemexpress.combioscience.co.ukmedchemexpress.com |

| Anti-atherosclerotic | Inhibits TNF-α-induced ICAM-1 expression and monocyte adhesion. | nih.govnih.gov |

| Cardioprotective | Ameliorates hypertension-induced cardiac remodeling. | nih.gov |

| Antioxidant | Directly scavenges reactive oxygen species (ROS). | medchemexpress.comnih.gov |

| Anti-inflammatory | Possesses anti-inflammatory properties superior to some other tanshinones. | nih.govnih.gov |

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. | medchemexpress.comfrontiersin.org |

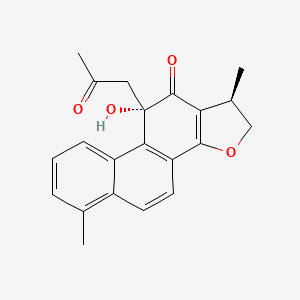

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,10S)-10-hydroxy-1,6-dimethyl-10-(2-oxopropyl)-1,2-dihydronaphtho[1,2-g][1]benzofuran-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O4/c1-11-5-4-6-15-14(11)7-8-16-18(15)21(24,9-13(3)22)20(23)17-12(2)10-25-19(16)17/h4-8,12,24H,9-10H2,1-3H3/t12-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYKPUPMMFGHQW-QKVFXAPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C1C(=O)C(C3=C2C=CC4=C(C=CC=C43)C)(CC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C1C(=O)[C@@](C3=C2C=CC4=C(C=CC=C43)C)(CC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20172334 | |

| Record name | Danshenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189308-08-5 | |

| Record name | Danshenol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189308085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Danshenol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20172334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation, Structural Elucidation, and Biosynthetic Pathways of Danshenol a

Methodologies for Analytical Isolation of Danshenol A from Natural Sources

The initial step in studying a natural product like this compound is its extraction and purification from the source organism, in this case, the roots of Salvia miltiorrhiza, also known as Danshen. jst.go.jp The process typically begins with extracting the dried root material with a solvent, such as methanol, to create a crude extract containing a complex mixture of compounds. jst.go.jpresearchgate.net From this extract, this compound must be separated from numerous other related diterpenoids and different classes of chemical constituents. jst.go.jpresearchgate.net

Chromatography is the cornerstone of isolating pure phytoconstituents from complex mixtures. iipseries.orgjsmcentral.org Various chromatographic methods are employed sequentially to separate compounds based on their physical and chemical properties like polarity, size, and adsorption characteristics. iipseries.orgresearchgate.net

For the isolation of this compound and similar compounds, a multi-step chromatographic process is essential:

Column Chromatography (CC): The crude extract is first subjected to column chromatography, often using silica (B1680970) gel as the stationary phase. iipseries.org This technique separates the mixture into several less complex fractions by eluting with a gradient of solvents, typically starting from a non-polar solvent and gradually increasing the polarity. jst.go.jp

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using HPLC, a high-resolution technique. researchgate.netnih.gov Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar, is commonly used. This allows for the fine separation of structurally similar diterpenoids. jst.go.jp

Preparative Thin-Layer Chromatography (TLC): TLC is a versatile and rapid technique used for both monitoring the separation process and for small-scale preparative isolation. jsmcentral.orgchromtech.com

These advanced techniques are critical for obtaining this compound in high purity, which is a prerequisite for accurate structural analysis and biological testing. chromtech.com

Table 1: Chromatographic Techniques in Phytochemical Isolation

| Technique | Principle | Role in this compound Isolation |

|---|---|---|

| Column Chromatography (CC) | Differential adsorption of compounds to a solid stationary phase as a liquid mobile phase passes through. iipseries.org | Initial fractionation of the crude extract to separate groups of compounds. jst.go.jp |

| High-Performance Liquid Chromatography (HPLC) | High-pressure separation based on partitioning between a stationary phase and a liquid mobile phase. researchgate.netnih.gov | Final purification of this compound from closely related compounds. jst.go.jp |

Once a pure sample of this compound is isolated, its chemical structure is determined using a combination of spectroscopic methods. researchgate.netjst.go.jp These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

The primary methods used for the structural elucidation of this compound include:

Mass Spectrometry (MS): This technique provides the precise molecular weight and elemental formula of the compound. nih.govbtiscience.org High-resolution mass spectrometry (HRMS) is particularly crucial for determining the exact molecular formula (C₂₁H₂₀O₄ for this compound). jst.go.jpbiosynth.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed structure of organic molecules. btiscience.org One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMBC, HSQC) NMR experiments are used to piece together the carbon-hydrogen framework of the molecule, confirming the abietane (B96969) skeleton and the specific placement of functional groups. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of specific functional groups within the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups, by detecting their characteristic vibration frequencies. jst.go.jp

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for identifying chromophores and conjugated systems present in the structure of this compound. jst.go.jpbtiscience.org

Together, these spectroscopic data allow for the unambiguous confirmation of the structure of this compound as an abietane-type diterpenoid. jst.go.jpresearchgate.net

Advanced Chromatographic Techniques in this compound Isolation Research

Biosynthetic Origin and Precursor Pathways of this compound

This compound belongs to the tanshinone family of compounds, which are diterpenoids. frontiersin.org The biosynthesis of these molecules in Salvia miltiorrhiza follows the general pathway for terpenoid synthesis in plants, starting from simple five-carbon precursors.

The biosynthesis of all terpenoids, including this compound, originates from two primary five-carbon building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). frontiersin.orgmdpi.com Plants synthesize these precursors through two main pathways:

The Mevalonate (MVA) Pathway: Located in the cytosol. frontiersin.org

The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids. frontiersin.orgfrontiersin.org

While there is some crosstalk, the MEP pathway is considered more committed to the production of diterpenoids like the tanshinones in Salvia miltiorrhiza. frontiersin.org These C5 units are condensed to form the C20 precursor for all diterpenoids, geranylgeranyl diphosphate (GGPP). mdpi.comnih.gov

The biosynthesis of the complex structure of this compound from the linear GGPP precursor involves a series of reactions catalyzed by specific enzymes. plos.org The initial key steps in the formation of the characteristic abietane skeleton are catalyzed by diterpene synthases. iastate.edu This is followed by a series of oxidative modifications, primarily carried out by cytochrome P450 monooxygenases (CYP450s), which introduce hydroxyl groups and catalyze other transformations to create the final diverse array of tanshinones. mdpi.complos.org

The pathway proceeds from GGPP to the core abietane hydrocarbon skeleton, miltiradiene (B1257523), which is then converted to ferruginol. plos.orgiastate.edu Ferruginol is a key intermediate that undergoes further enzymatic modifications, including hydroxylations and rearrangements, to yield the various tanshinones, including the precursor to this compound. frontiersin.orgiastate.edu

In plants, genes for a specific metabolic pathway are often located together on a chromosome in a group known as a biosynthetic gene cluster (BGC). nih.gov The discovery of a BGC for tanshinone biosynthesis in Salvia miltiorrhiza has been a significant breakthrough in understanding how these compounds are made. nih.govnih.gov This cluster contains genes encoding several key enzymes in the pathway, including terpene synthases and CYP450s. nih.gov Identifying and studying these BGCs allows researchers to understand the coordinated regulation of the pathway genes. nih.gov

Terpene synthases (TPS) are crucial "gatekeeper" enzymes in terpenoid biosynthesis. nih.govresearchgate.net They take the acyclic precursor, GGPP, and catalyze a complex cyclization reaction to form the specific multi-ringed hydrocarbon skeleton of a particular terpenoid family. frontiersin.orgmdpi.com

In the biosynthesis of this compound and other tanshinones, two key terpene synthases have been identified in Salvia miltiorrhiza:

SmCPS (Copalyl Diphosphate Synthase): This enzyme catalyzes the first cyclization step, converting GGPP to copalyl diphosphate (CPP). frontiersin.orgplos.org

SmKSL (Kaurene Synthase-Like): This enzyme takes CPP and catalyzes a second cyclization and rearrangement to produce the characteristic tricyclic abietane skeleton of miltiradiene. frontiersin.orgplos.orgiastate.edu

The identification and functional characterization of SmCPS and SmKSL were pivotal steps in confirming the entry point into the tanshinone pathway and provided the molecular tools to investigate the downstream enzymatic steps leading to the formation of this compound. iastate.edu

Table 2: Key Enzymes in the Early Biosynthesis of the this compound Skeleton

| Enzyme | Abbreviation | Function | Precursor | Product |

|---|---|---|---|---|

| Copalyl Diphosphate Synthase | SmCPS | Catalyzes the initial cyclization of the diterpenoid precursor. frontiersin.orgplos.org | Geranylgeranyl Diphosphate (GGPP) | Copalyl Diphosphate (CPP) |

Identification and Characterization of Biosynthetic Gene Clusters (BGCs) for this compound

Contribution of Cytochrome P450 Enzymes to this compound Biotransformation

Cytochrome P450 monooxygenases (CYPs) are a critical family of enzymes responsible for the vast structural diversification of the abietane diterpenoid skeleton in Salvia miltiorrhiza. These enzymes catalyze a wide range of oxidative reactions, which are essential for the biotransformation of early-stage intermediates into complex final products like this compound.

Research into the biosynthesis of the closely related tanshinones has identified several key CYP families. Enzymes belonging to the CYP76A, CYP76A(H), and CYP71D families are instrumental in the downstream modification of the miltiradiene skeleton. For instance, CYP76AH1 has been shown to catalyze the conversion of miltiradiene to ferruginol, a crucial intermediate. Subsequent hydroxylation and oxidation steps, believed to be catalyzed by other members of these CYP families, further modify the molecule. While the precise sequence of CYP-catalyzed reactions that specifically yield this compound has not been fully elucidated, it is understood that these enzyme families create the necessary chemical decorations on the abietane framework that define the final structure of this compound and its related compounds.

Other Associated Biosynthetic Enzymes (e.g., CoA Ligase, Ketosynthase, Oxidoreductase, Glycosyltransferase, Aminotransferase, Epimerase, Methyltransferase, Dirigent Enzymes)

Beyond the foundational diterpene synthases and modifying cytochrome P450s, other enzyme classes contribute to or regulate the biosynthetic pathway of abietane-type diterpenoids.

Oxidoreductases : This is a broad class of enzymes that includes Cytochrome P450s. Another significant group of oxidoreductases involved in this pathway is the Fe(II)/2-oxoglutarate-dependent dioxygenases (2OGDs). Studies have shown that specific 2OGDs, such as Sm2OGD25, can catalyze hydroxylation at various positions on abietane intermediates like sugiol. frontiersin.orgnih.govresearchgate.net These actions contribute to the rich structural variety of diterpenoids in Salvia. Aldose reductase is another oxidoreductase that is notably inhibited by this compound, though it is not involved in its biosynthesis. medchemexpress.com

Methyltransferases : While direct methylation of the this compound molecule as a final biosynthetic step has not been documented, methyltransferases play a crucial regulatory role. DNA methyltransferases are involved in the epigenetic control of the entire tanshinone biosynthetic pathway by altering the methylation status of key enzyme genes, thereby influencing their expression levels. nih.govnih.govoup.com

Ketosynthases : These enzymes are central to fatty acid and polyketide biosynthesis, where they catalyze the condensation of acyl units. nih.govbiorxiv.orgbeilstein-journals.org The biosynthesis of this compound, being a terpenoid, proceeds through the MVA/MEP pathways and relies on terpene synthases (CPS, KSL) for skeleton formation, not ketosynthases.

CoA Ligases : Enzymes like 4-coumarate:CoA ligase (4CL) are key in the phenylpropanoid pathway, which produces flavonoids and lignin. mdpi.comresearchgate.netnih.gov This pathway is distinct from the terpenoid biosynthesis that generates this compound, and the involvement of CoA ligases in the latter is not established.

Dirigent Enzymes : These proteins guide the stereochemistry of bimolecular coupling reactions, most notably in the formation of lignans. uniprot.orgwikipedia.orgnih.govtestbook.com They are not known to be involved in the intramolecular cyclizations that characterize terpenoid biosynthesis.

Glycosyltransferases, Aminotransferases, and Epimerases : Based on current scientific literature, there is no direct evidence to suggest the involvement of these enzyme classes in the specific biosynthetic pathway leading to this compound.

Genetic Regulation of this compound Biosynthesis

The biosynthesis of this compound and related diterpenoids in Salvia miltiorrhiza is a tightly controlled process, regulated at the genetic level by a network of transcription factors and epigenetic mechanisms. The expression of the biosynthetic genes, including CPS, KSL, and various CYPs, is orchestrated to control the production and accumulation of these compounds.

Several families of transcription factors have been identified as key regulators. These include:

AP2/ERF (APETALA2/ethylene-responsive factor) proteins, such as SmERF128.

bHLH (basic helix-loop-helix) proteins.

WRKY proteins, such as SmWRKY61.

GRAS family proteins.

These transcription factors can act as activators or repressors, binding to specific promoter regions of the biosynthetic genes to enhance or suppress their transcription in response to developmental cues and environmental stimuli.

Furthermore, epigenetic regulation, particularly DNA methylation, plays a significant role. nih.govnih.govoup.comresearchgate.net The methylation state of the promoter regions of key biosynthetic genes can determine their accessibility for transcription. Studies have shown that changes in DNA methylation patterns, controlled by DNA methyltransferase enzymes, correlate with the expression levels of genes like SmCPS5 and SmCYP71D464 and, consequently, the accumulation of tanshinones. oup.comresearchgate.net This adds another layer of complex control over the production of this compound.

Data Tables

Table 1: Key Enzymes in the General Abietane-Diterpenoid Biosynthetic Pathway

| Enzyme Class | Specific Enzyme Example | Function in Pathway |

| Diterpene Synthase | Copalyl Diphosphate Synthase (CPS) | Converts GGPP to copalyl diphosphate |

| Diterpene Synthase | Kaurene Synthase-Like (KSL) | Cyclizes copalyl diphosphate to miltiradiene |

| Cytochrome P450 | CYP76AH1 | Catalyzes oxidation of miltiradiene to ferruginol |

| Cytochrome P450 | CYP71D family | Involved in downstream hydroxylations and ring formation |

| Oxidoreductase | 2-oxoglutarate-dependent dioxygenase (2OGD) | Catalyzes hydroxylation of intermediates like sugiol |

Table 2: Genetic Regulators of Abietane-Diterpenoid Biosynthesis

| Regulator Type | Specific Example | Mode of Action |

| Transcription Factor | SmERF128 (AP2/ERF) | Positively regulates SmCPS1, SmKSL1, SmCYP76AH1 |

| Transcription Factor | SmWRKY61 | Regulates expression of multiple pathway genes |

| Epigenetic Mechanism | DNA Methylation | Alters expression of biosynthetic genes via promoter methylation |

Elucidation of Danshenol A S Molecular and Cellular Mechanisms of Action

Modulation of Specific Enzymatic Activities by Danshenol A

This compound has been shown to interact with and modulate the activity of specific enzymes, most notably aldose reductase.

This compound exhibits potent inhibitory activity against aldose reductase. nih.govtargetmol.comresearchgate.net Aldose reductase is an enzyme in the polyol pathway that converts glucose to sorbitol. wikipedia.orgunits.it Under hyperglycemic conditions, the increased activity of this enzyme can lead to an accumulation of sorbitol, causing osmotic stress and contributing to diabetic complications. wikipedia.orgunits.it The inhibitory action of this compound on aldose reductase is significant, with a reported IC50 value of 0.10 µM, which is comparable to the clinically used aldose reductase inhibitor, epalrestat. targetmol.com This potent inhibition suggests a potential role for this compound in mitigating complications associated with high glucose levels.

Beyond its well-documented effects on aldose reductase, research indicates that this compound may have other enzymatic targets. While specific data on the inhibitory potencies against other enzymes are not as extensively detailed as for aldose reductase, its influence on various signaling pathways suggests interactions with upstream or downstream enzymatic components of these cascades. Further research is needed to fully elucidate the broader enzymatic inhibitory profile of this compound.

Table 1: Inhibitory Potency of this compound against Aldose Reductase

| Compound | Target Enzyme | IC50 Value | Reference |

| This compound | Aldose Reductase | 0.10 µM | targetmol.com |

| Epalrestat (Reference Drug) | Aldose Reductase | 0.10 mg/mL | researchgate.net |

Inhibition of Aldose Reductase Activity by this compound

Regulation of Intracellular Signaling Pathways by this compound

This compound has been found to modulate several critical intracellular signaling pathways involved in inflammation and cellular stress responses.

This compound has been shown to inhibit the expression of intercellular adhesion molecule-1 (ICAM-1) induced by tumor necrosis factor-alpha (TNF-α) in endothelial cells. nih.govresearchgate.net This inhibition is mediated through the NADPH oxidase 4 (NOX4)-dependent IKKβ/NF-κB pathway. nih.govfrontiersin.orgnih.gov Specifically, this compound significantly reverses the TNF-α-induced generation of reactive oxygen species (ROS) and the expression of NOX4. nih.govresearchgate.net By doing so, it inhibits the phosphorylation of IKKβ and IκBα, which are key steps in the activation of the NF-κB p65 subunit. nih.govnih.gov This ultimately leads to a reduction in ICAM-1 expression and suppresses the adhesion of monocytes to endothelial cells, a critical event in the early stages of atherosclerosis. nih.govresearchgate.net

The Mitogen-Activated Protein Kinase (MAPK) signaling cascades are crucial in transmitting extracellular signals to the nucleus to regulate a variety of cellular processes. ebi.ac.uknih.gov Research on Danshenol C, a related compound, suggests that danshenols can modulate MAPK pathways. nih.govnih.gov These studies have identified MAPK8 (also known as JNK1) and MAPK14 (also known as p38) as key targets. nih.govresearchgate.net It is suggested that Danshenol C treatment leads to a significant decrease in the mRNA expression of both MAPK8 and MAPK14. nih.govresearchgate.net This modulation of the MAPK pathway may contribute to the regulation of cellular responses to stress and inflammation. nih.govnih.gov While this research focuses on Danshenol C, the structural similarity suggests that this compound may have similar effects on these signaling cascades.

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a primary route for a multitude of cytokine and growth factor signals, playing a key role in the immune system, cell proliferation, and inflammation. dovepress.comnih.gov Dysregulation of this pathway is linked to various diseases. dovepress.commdpi.com Studies have implicated the JAK-STAT pathway, particularly the signal transducer and activator of transcription 3 (STAT3), as a target for compounds from Salvia miltiorrhiza. amegroups.cnresearchgate.net Research on Danshenol C has shown that it can decrease the mRNA and protein expression of STAT3. nih.govresearchgate.net This suggests that danshenols may exert their effects by modulating the JAK-STAT signaling pathway, thereby influencing inflammatory responses and cellular proliferation. nih.govnih.gov

Crosstalk with Apoptosis-Related Signaling Pathways (e.g., CASP3)

This compound has been observed to interact with signaling pathways that regulate apoptosis, a form of programmed cell death crucial for tissue homeostasis. In the context of cardiac remodeling induced by hypertension, this compound treatment has been shown to decrease the rate of cardiomyocyte apoptosis. nih.gov This anti-apoptotic effect is associated with the amelioration of mitochondrial dysfunction, which can otherwise amplify apoptotic signals. nih.gov

Network pharmacology analyses have suggested that the therapeutic effects of related compounds, like Danshenol C, may involve the modulation of key apoptosis-related targets, including Caspase-3 (CASP3). nih.govnih.gov CASP3 is a critical executioner caspase in the apoptotic pathway. researchgate.net Studies on Danshenol C indicated that it could increase the mRNA and protein expression of CASP3, suggesting a complex regulatory role in apoptotic processes. nih.govresearchgate.net The extrinsic apoptotic pathway, initiated by the binding of ligands to death receptors, leads to the activation of caspases, including CASP3, and is a key mechanism in regulating cell death. mdpi.com

| Key Target | Effect of this compound/C | Implication in Apoptosis |

| Cardiomyocyte Apoptosis | Decreased nih.gov | Attenuation of cardiac remodeling. nih.gov |

| CASP3 | Potential modulation (based on Danshenol C studies) nih.govnih.govresearchgate.net | Regulation of the final execution phase of apoptosis. researchgate.net |

Modulation of Calcium Signaling Pathways

Network pharmacology studies have identified the calcium signaling pathway as a potential target for the active components found in Salvia miltiorrhiza, the source of this compound. rjpbr.comwjgnet.com While direct studies on this compound's effect on specific calcium channels or fluxes are limited, analyses of related compounds suggest a modulatory role. For instance, research on Danshenol C points to the calcium signaling pathway as one of the crucial molecular pathways it may regulate to exert its therapeutic effects. nih.govnih.govresearchgate.net This suggests that this compound might also influence intracellular calcium homeostasis, a critical factor in various cellular processes, including apoptosis and signal transduction.

Effects of this compound on Cellular Redox Homeostasis

Direct Scavenging of Reactive Oxygen Species (ROS) by this compound

This compound has demonstrated the ability to directly scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. medchemexpress.comglpbio.cn This is a key aspect of its mechanism of action, as excessive ROS can lead to cellular damage. nih.gov In studies involving endothelial cells, this compound was shown to protect against oxidative stress through this direct scavenging activity. medchemexpress.com Research has also indicated that while this compound can inhibit the production of ROS like hydrogen peroxide (H₂O₂) and superoxide (B77818) (O₂•⁻) induced by inflammatory cytokines, it does not show scavenging activity against DPPH free radicals in a cell-free system, suggesting a degree of specificity in its antioxidant actions. nih.gov

Regulation of NOX4 Expression and Activity

This compound has been found to inhibit the expression and activity of NADPH oxidase 4 (NOX4), a significant source of ROS in endothelial cells. nih.govresearchgate.net In the context of inflammation induced by tumor necrosis factor-alpha (TNF-α), this compound significantly reversed the upregulation of NOX4 expression. nih.govresearchgate.net This inhibition of NOX4 is a crucial mechanism by which this compound reduces ROS generation and subsequent inflammatory responses, such as the expression of intercellular adhesion molecule-1 (ICAM-1). nih.govresearchgate.netresearchgate.net The regulation of NOX4, which is constitutively active and its activity reflects its expression level, is a key target for the therapeutic effects of this compound in conditions like atherosclerosis. nih.govnih.gov

| Parameter | Effect of this compound | Experimental Context |

| ROS Production | Inhibition nih.gov | TNF-α-treated endothelial cells nih.gov |

| NOX4 Expression | Inhibition nih.govresearchgate.net | TNF-α-treated endothelial cells nih.govresearchgate.net |

| ICAM-1 Expression | Inhibition nih.govresearchgate.net | TNF-α-treated endothelial cells nih.govresearchgate.net |

Impact on Antioxidant Enzyme Systems (e.g., SOD, GSH)

This compound also exerts its influence on cellular redox balance by modulating endogenous antioxidant enzyme systems. These systems, including superoxide dismutase (SOD) and glutathione (B108866) (GSH), are the body's primary defense against oxidative damage. news-medical.netglisodin.org SODs are enzymes that catalyze the dismutation of the superoxide anion into oxygen and hydrogen peroxide. news-medical.netjacc.org Glutathione is a crucial water-soluble antioxidant that can directly neutralize ROS and is involved in various detoxification processes. news-medical.netxiahepublishing.comexplorationpub.com

This compound's Influence on Mitochondrial Function and Dynamics

This compound has been shown to have a significant positive impact on mitochondrial function and dynamics, particularly in the context of cardiac health. nih.gov In studies on hypertension-induced cardiac remodeling, this compound treatment was found to repair the structure and function of mitochondria. nih.govsemanticscholar.org

Mitochondrial dynamics, including the processes of fission and fusion, are also influenced by this compound. In response to cellular stress that can cause mitochondrial fragmentation, this compound has been shown to enhance mitochondrial dynamics, which is associated with a decrease in apoptosis. nih.govconicet.gov.ar

Remodeling of Mitochondrial Structure and Morphology

Research has shown that this compound plays a crucial role in restoring mitochondrial integrity, particularly in cardiac cells under pathological conditions. nih.govnih.gov In studies using spontaneously hypertensive rats (SHRs), which serve as a model for cardiac remodeling, electron microscopy revealed significant damage to the mitochondria in the heart tissue. nih.gov These changes included a noticeable decrease in mitochondrial density, defective striations, diminished cristae structures, and the loss of the Z-line in the sarcomeres. nih.gov Treatment with this compound was observed to reverse this damage, restoring normal mitochondrial morphology and cardiac muscle structure. nih.govnih.gov This restorative effect on mitochondrial structure is a key component of its cardioprotective properties. nih.gov

Modulation of Mitochondrial Complex Enzyme Activities

The functionality of mitochondria is heavily dependent on the efficiency of its electron transport chain, which is composed of several enzyme complexes. In hypertensive models, the activities of mitochondrial complexes I, II, III, and IV were found to be significantly decreased. nih.gov this compound treatment was shown to enhance the activities of these crucial enzymes in a dose-dependent manner. nih.gov By improving the function of the mitochondrial respiratory chain, this compound helps to maintain cellular energy production and reduce oxidative stress. nih.govnih.gov

Regulation of Mitochondrial Redox Signaling

This compound has been found to inhibit mitochondrial redox signaling pathways. nih.govnih.gov In both myocardial tissue and isolated cardiomyocytes, pathological conditions can lead to the activation of downstream signaling pathways mediated by reactive oxygen species (ROS). nih.gov These pathways include the classical MAPK pathway (Ras, Raf, Mek, Erk) as well as the ASK1/JNK and p38 MAPK pathways. nih.gov Studies have demonstrated that the protein levels of key components in these pathways, such as p-Ras, p-Raf, p-Mek, p-Erk, Ask1, p-Jnk, and p-p38, are elevated in hypertensive states. nih.gov this compound treatment significantly reverses these increases, thereby mitigating the effects of oxidative stress and inhibiting these redox-sensitive signaling cascades. nih.govmedchemexpress.com

Impact on Cellular Adhesion Molecule Expression (e.g., ICAM-1)

This compound exhibits significant anti-inflammatory properties by modulating the expression of cellular adhesion molecules, such as Intercellular Adhesion Molecule-1 (ICAM-1). medchemexpress.comresearchgate.net The overexpression of ICAM-1 on endothelial cells is a critical step in the early stages of atherosclerosis, as it facilitates the adhesion of leukocytes to the vessel wall. researchgate.net In human umbilical vein endothelial cells (HUVECs), the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) induces a significant increase in ICAM-1 expression at both the mRNA and protein levels. researchgate.netresearchgate.net

Research has shown that pretreatment with this compound significantly reverses the TNF-α-induced upregulation of ICAM-1. medchemexpress.comresearchgate.net This inhibitory effect has been confirmed through various experimental techniques, including Western blot, RT-PCR, and immunofluorescence staining. researchgate.netnih.gov The mechanism behind this effect involves the inhibition of the NOX4-dependent IKKβ/NF-κB signaling pathway. researchgate.netscispace.com By suppressing this pathway, this compound reduces the subsequent adhesion of monocytes to endothelial cells, highlighting its potential in preventing inflammatory vascular diseases. researchgate.net It is noteworthy that this compound itself, at effective concentrations (e.g., 10 nM), does not show any cytotoxic effects on endothelial cells and does not alter the basal expression of ICAM-1. researchgate.netresearchgate.netnih.gov

Investigation of this compound's Antiproliferative Effects on Specific Cell Lines

This compound has demonstrated potent antiproliferative and cytotoxic activities against a variety of human cancer cell lines. frontiersin.org

Cellular Viability Studies in Response to this compound

Cellular viability assays are crucial for determining the cytotoxic potential of a compound. The antiproliferative effects of this compound have been evaluated using methods such as the MTT assay and [3H]-thymidine uptake, which measure metabolic activity and DNA synthesis, respectively. researchgate.netfrontiersin.org

Studies have revealed that this compound exhibits significant, dose-dependent inhibition of proliferation and metabolic activity in several cancer cell lines. For instance, in MDA-MB-231 breast cancer cells, this compound completely blocked proliferation at a concentration of 5 µM and reduced it to approximately 28% at 2.5 µM. frontiersin.org Similarly, it demonstrated strong cytotoxic effects against the HL-60 acute myeloid leukemia cell line. frontiersin.org Interestingly, this compound showed no significant toxicity towards the non-malignant human stroma cell line HS-5, suggesting a degree of tumor selectivity. frontiersin.org

Further research has documented the cytotoxic efficacy of this compound against other cancer cell lines, including prostate cancer (PC-3) and lung cancer (NCI-H460). researchgate.netmedchemexpress.com In a study on H9C2 cardiomyocytes subjected to oxygen-glucose deprivation/reoxygenation, this compound was shown to restore cell viability. researchgate.net

The table below summarizes the observed antiproliferative effects of this compound on various cell lines from different research findings.

| Cell Line | Cancer Type | Effect |

| MDA-MB-231 | Breast Carcinoma | Complete inhibition of proliferation at 5 µM. frontiersin.org |

| HL-60 | Acute Myeloid Leukemia | Strong, dose-dependent inhibition of proliferation and metabolic activity. frontiersin.org |

| PC-3 | Prostate Cancer | Substantial cytotoxicity. researchgate.net |

| NCI-H460 | Lung Cancer | Substantial cytotoxicity. medchemexpress.com |

| HUVEC | Human Umbilical Vein Endothelial Cells | No cytotoxicity at concentrations up to 100 nM. researchgate.netnih.gov |

| HS-5 | Non-malignant Stroma | No significant influence on metabolic activity. frontiersin.org |

| H9C2 | Cardiomyocytes | Restored cell viability under stress conditions. researchgate.net |

Analysis of Cell Proliferation Dynamics

This compound has demonstrated significant antiproliferative activity across a range of human cancer cell lines. Laboratory studies have quantified its potency, often expressed as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a substance needed to inhibit a biological process by 50%. Research has shown that this compound inhibits the growth of various tumor cells, highlighting its potential as an anticancer agent. amegroups.orgnih.govamegroups.org

The compound's effects are particularly notable in certain cell lines. For instance, it has shown high efficacy against human chronic myelogenous leukemia (K562) cells. amegroups.orgnih.govamegroups.org A comparative study focusing on diterpenoids from Salvia glutinosa identified this compound as a highly antiproliferative and cytotoxic agent, with its effects significantly surpassing those of the well-characterized compound dihydrotanshinone (B163075) I in MDA-MB-231 breast cancer cells. medchemexpress.com In this cell line, this compound achieved a complete inhibition of proliferation at a concentration of 5 µM. medchemexpress.com Furthermore, it dose-dependently reduced the proliferation of both MDA-MB-231 and HL-60 promyelocytic leukemia cells at concentrations as low as 2.5 µM. medchemexpress.com

The following table summarizes the IC50 values of this compound in different human cancer cell lines as reported in scientific literature.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| K562 | Chronic Myelogenous Leukemia | 0.53 amegroups.orgnih.govamegroups.org |

| QGY | Liver Hepatocellular Carcinoma | 4.65 amegroups.orgnih.govamegroups.org |

| Me180 | Cervical Carcinoma | 6.89 amegroups.orgnih.govamegroups.org |

| T-24 | Bladder Carcinoma | 7.94 amegroups.orgnih.govamegroups.org |

| Data sourced from multiple consistent reports. |

Mechanistic Insights into Apoptosis Modulation by this compound

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. The therapeutic potential of many anticancer compounds lies in their ability to selectively induce apoptosis in tumor cells. This compound has been shown to modulate key molecular players in the apoptotic cascade.

In a study involving cardiomyocytes, this compound demonstrated a capacity to restore apoptosis in cells where the process was inhibited. researchgate.net This effect was achieved by modulating the expression of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. researchgate.net Specifically, pretreatment with this compound led to a decreased expression of the anti-apoptotic protein Bcl-2 and an increased expression of the pro-apoptotic protein Bax. researchgate.net The ratio of Bax to Bcl-2 is a critical determinant of a cell's fate, with a higher ratio tipping the balance towards apoptosis. oatext.commedsci.org

Furthermore, the compound appears to influence upstream signaling pathways that control apoptosis. Research indicates that this compound inhibits mitochondrial redox signaling pathways, which are often dysregulated in diseased states and can prevent apoptosis. amegroups.orgresearchgate.net While direct evidence in cancer cells is still emerging, studies on the related compound Danshenol C have shown modulation of the MAPK and Apoptosis signaling pathways. medsci.orgnih.gov This modulation involved key targets such as MAPK14, MAPK8, and STAT3, and resulted in an increased expression of Caspase-3 (CASP3). medsci.orgnih.gov Caspases are a family of protease enzymes that act as the primary executioners in the final phase of apoptosis. oatext.commdpi.com The activation of executioner caspases like Caspase-3 leads to the systematic dismantling of the cell. mdpi.com These findings on a closely related molecule suggest a potential, though not yet confirmed, mechanism for this compound's pro-apoptotic effects in cancer cells.

Molecular Docking and Computational Studies of this compound-Target Interactions

To understand how this compound exerts its effects at a molecular level, researchers employ computational methods like molecular docking and network pharmacology. These techniques predict the binding interactions between a small molecule (ligand), such as this compound, and its potential protein targets.

Network pharmacology studies have identified this compound as a key active ingredient in medicinal plant extracts like Salvia miltiorrhiza (Danshen). amegroups.orgamegroups.cn These analyses predict potential biological targets for the compound. Among the predicted targets for this compound and its related compounds are key proteins involved in cell signaling pathways that are often dysregulated in cancer and inflammatory diseases, such as STAT3, PIK3R1, and MAPK1. nih.govamegroups.cn The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, in particular, is crucial in regulating cell proliferation and apoptosis. frontiersin.org

Molecular docking simulations are used to model the binding of this compound into the active sites of these target proteins. The process involves preparing the 3D structures of the protein and the ligand and then using algorithms (e.g., AutoDock) to find the most favorable binding conformation. amegroups.orgtandfonline.com The strength of this interaction is quantified by a binding energy score, with a lower negative value indicating a more stable and stronger interaction. mdpi.com While specific binding energy values for this compound with its primary targets are not yet widely published, network pharmacology studies have confirmed that active ingredients from Danshen, including this compound, are predicted to have a strong binding affinity for their key targets. amegroups.cn

In addition to target prediction, computational studies also assess the drug-like properties of compounds. These analyses, based on parameters like Lipinski's rule of five, evaluate a molecule's suitability for development as an oral medication. For this compound, these computational analyses have yielded the following parameters:

| Parameter | Value | Description |

| Oral Bioavailability (OB) | 56.97% | An estimate of the fraction of an orally administered dose that reaches systemic circulation. amegroups.cn |

| Drug-Likeness (DL) | 0.52 | A qualitative score that assesses a compound's similarity to known drugs based on its physicochemical properties. amegroups.cn |

These computational findings highlight potential protein targets for this compound and suggest it possesses favorable pharmacokinetic properties, providing a strong theoretical basis for further experimental validation of its mechanisms of action.

Structure Activity Relationship Sar Studies and Analog Development of Danshenol a

SAR Analysis of Danshenol A for Specific Biological Activities

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound like this compound correlates with its biological activity, guiding the development of more potent and selective therapeutic agents. nih.govnih.gov For this compound, SAR analyses have begun to elucidate the structural features essential for its notable cytotoxic, anti-inflammatory, and enzyme-inhibiting properties.

Aldose Reductase (AR) Inhibition: this compound has been identified as a strong inhibitor of aldose reductase (AR), an enzyme implicated in the pathogenesis of diabetic complications. globalauthorid.com In a study of constituents from Salvia miltiorrhiza, this compound was found to be a potent AR inhibitor with an IC₅₀ value of 0.1 μM. medchemexpress.com This activity was among the strongest observed when compared to other isolated diterpenoids, including cryptotanshinone, tanshinone I, and tanshinone IIA. researchgate.net The potent inhibitory activity is likely attributable to the catechol-like dihydroxyl functionality on the aromatic ring, which can interact with the active site of the enzyme.

Anti-inflammatory and Anti-atherosclerotic Activity: this compound demonstrates significant anti-inflammatory properties, which are considered superior to those of tanshinone IIA. globalauthorid.com Its mechanism has been linked to the inhibition of tumor necrosis factor-alpha (TNF-α)-induced expression of intercellular adhesion molecule-1 (ICAM-1) in endothelial cells. globalauthorid.comnih.govdoi.org This effect is mediated through the inhibition of NOX4, a subunit of NADPH oxidase, which in turn suppresses the generation of reactive oxygen species (ROS) and the activation of the NF-κB signaling pathway. globalauthorid.comdoi.org The ability of this compound to directly scavenge ROS and restore the intracellular glutathione (B108866) (GSH)/GSSG ratio further contributes to its protective effects against oxidative stress in the endothelium, highlighting its potential for atherosclerosis research. globalauthorid.comacs.org The phenolic hydroxyl groups are key to this antioxidant activity.

| Biological Activity | Target/Assay | IC₅₀ Value | Source |

|---|---|---|---|

| Aldose Reductase Inhibition | Rat Lens Aldose Reductase (ALR2) | 0.1 µM | medchemexpress.com |

| Cytotoxicity | K562 (Leukemia) cell line | 0.53 µg/mL | medchemexpress.com |

| Cytotoxicity | T-24 (Bladder Cancer) cell line | 7.94 µg/mL | medchemexpress.com |

| Cytotoxicity | QGY (Hepatoma) cell line | 4.65 µg/mL | medchemexpress.com |

| Cytotoxicity | Me180 (Cervical Cancer) cell line | 6.89 µg/mL | medchemexpress.com |

Chemical Synthesis Strategies for this compound and its Derivatives

The generation of this compound and its analogues for further biological evaluation relies on effective chemical synthesis strategies. These can range from the total synthesis from simple precursors to the modification of the naturally isolated compound.

As of the current literature, dedicated total synthesis routes specifically for this compound are not prominently reported. This is likely because the compound can be isolated in sufficient quantities from natural sources, particularly Salvia glutinosa. Current time information in Bangalore, IN.researchgate.net However, significant progress has been made in the total synthesis of structurally related abietane (B96969) diterpenoids, such as tanshinones and (±)-danshexinkun A. jst.go.jpnih.gov These syntheses often involve strategies to construct the tricyclic abietane core, followed by late-stage functionalization to introduce the required oxygenation patterns. Furthermore, bioinspired synthesis approaches, which mimic proposed biosynthetic pathways, are being explored for the construction and rearrangement of the abietane skeleton, offering potential future pathways to this compound and its isomers. researchgate.netresearchgate.net

Semi-synthesis, which involves the chemical modification of a natural product, is a common and efficient strategy to produce novel derivatives with potentially enhanced activity or improved physicochemical properties. frontiersin.org For this compound, the presence of two phenolic hydroxyl groups and multiple stereocenters on its carbocyclic framework provides ample opportunities for chemical modification. However, published research detailing the specific semi-synthetic derivatization of this compound is limited. In principle, derivatization could target the hydroxyl groups through reactions like etherification or esterification to modulate lipophilicity and bioavailability.

Divergent synthesis is a modern and powerful strategy in medicinal chemistry that allows for the creation of a wide array of structurally diverse compounds from a single, common intermediate. nih.gov This approach is highly efficient for exploring the SAR of a compound class. While this strategy has been successfully applied to other complex natural products, its specific application to generate a library of this compound analogues has not been detailed in the reviewed scientific literature. A divergent approach could theoretically start from a synthesized tricyclic abietane core, which could then be subjected to various late-stage functionalization reactions to produce a range of analogues with modifications to the aromatic ring and diterpene scaffold.

Semi-Synthetic Modification and Derivatization of this compound

Design and Synthesis of this compound Analogues with Modified Activity Profiles

The design of new analogues is guided by existing SAR data to enhance desired biological activities or introduce new ones. Based on the known biological activities of this compound, analogues could be designed to optimize its therapeutic potential. For example, given its potent TNF-α inhibitory effects, analogues could be synthesized to improve this activity for treating inflammatory diseases. nih.gov Modifications could involve:

Altering the substitution on the aromatic ring: Changing the position or nature of the hydroxyl groups could fine-tune the antioxidant and enzyme-inhibitory activities.

Modifying the diterpene backbone: Introducing or removing functional groups like double bonds or hydroxyls on the A, B, or C rings could impact cytotoxicity and selectivity.

Despite these clear opportunities for rational drug design, there is a scarcity of published studies on the actual synthesis and biological evaluation of this compound analogues designed for modified activity profiles.

Comparative Analysis of this compound with Related Diterpenoids (e.g., Tanshinones)

Comparing this compound with its more famous relatives, the tanshinones, reveals important distinctions in their natural sources, chemical structures, and biological activities. Tanshinones are characteristic constituents of Salvia miltiorrhiza (Danshen), whereas this compound is found in S. miltiorrhiza and is a more abundant component of Salvia glutinosa. Current time information in Bangalore, IN.researchgate.net

Structurally, the key difference is the nature of the C-ring. Tanshinones, such as tanshinone I, tanshinone IIA, and cryptotanshinone, feature a furan-fused ortho- or para-quinone moiety. In contrast, this compound possesses a fully aromatic C-ring with two hydroxyl groups (a catechol system), lacking the quinone structure. globalauthorid.comCurrent time information in Bangalore, IN. This fundamental structural difference is the primary determinant of their distinct biological profiles.

Biological Activity Comparison:

Cytotoxicity: this compound has demonstrated superior antiproliferative and cytotoxic activity against certain cancer cell lines compared to some tanshinones. For instance, its effect against MDA-MB-231 and HL-60 cells was found to be significantly greater than that of dihydrotanshinone (B163075) I. jst.go.jpCurrent time information in Bangalore, IN.researchgate.net

Anti-inflammatory Activity: Studies suggest that this compound possesses anti-inflammatory properties that are superior to those of tanshinone IIA, a widely studied tanshinone. globalauthorid.com

Aldose Reductase Inhibition: While several tanshinones exhibit AR inhibitory activity, this compound was identified as a particularly potent inhibitor, stronger than tanshinone I, tanshinone IIA, and cryptotanshinone. researchgate.netmedchemexpress.com

These comparisons underscore that while both this compound and tanshinones originate from Salvia species and are abietane diterpenoids, the structural variation in their C-ring leads to significant differences in their biological activities. This compound emerges as a particularly potent cytotoxic and anti-inflammatory agent, warranting further investigation as a lead compound. globalauthorid.comCurrent time information in Bangalore, IN.

| Feature | This compound | Tanshinone IIA | Dihydrotanshinone I |

|---|---|---|---|

| Primary Natural Source | Salvia glutinosa Current time information in Bangalore, IN. | Salvia miltiorrhiza researchgate.net | Salvia miltiorrhiza researchgate.net |

| Key Structural Feature (C-Ring) | Aromatic with two hydroxyl groups (catechol) globalauthorid.com | Furan-fused para-quinone researchgate.net | Furan-fused ortho-quinone researchgate.net |

| Antiproliferative Activity | Very high; stronger than Dihydrotanshinone I Current time information in Bangalore, IN.researchgate.net | Active, but less potent than Dihydrotanshinone I researchgate.net | High; but less potent than this compound researchgate.net |

| Anti-inflammatory Activity | High; reported as superior to Tanshinone IIA globalauthorid.com | Active globalauthorid.com | Active |

| Aldose Reductase Inhibition | Potent (IC₅₀ = 0.1 µM) medchemexpress.com | Active, but less potent than this compound researchgate.net | Active researchgate.net |

Advanced Analytical Methodologies for Danshenol a Research

Quantitative Analysis of Danshenol A in Complex Biological Systems

The accurate quantification of this compound and the analysis of its induced cellular changes in complex biological environments, such as tissues and cells, are fundamental to its pharmacological study. Researchers employ a variety of sophisticated techniques to achieve the necessary sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the quantitative analysis of compounds like this compound in various samples. researchgate.net Although specific HPLC methods dedicated solely to this compound are not extensively detailed in the provided search results, the principles of HPLC are widely applied for the analysis of similar compounds, such as other tanshinones found in Salvia miltiorrhiza. researchgate.net The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase, allowing for the isolation and quantification of the target analyte.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) for this compound Profiling

For more complex analyses and higher throughput, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) is the method of choice. This powerful combination offers superior resolution, sensitivity, and speed compared to conventional HPLC.

Recent studies have utilized UHPLC-MS for the comprehensive analysis of various compounds, including this compound, in herbal extracts and biological samples. frontiersin.orgnih.govdovepress.com For instance, a UHPLC system equipped with a C18 column is often used for the separation of diterpenoids. frontiersin.orgnih.gov The separated compounds are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for precise identification and quantification. nih.govmdpi.com

A study comparing the diterpenoid profiles of Salvia glutinosa and Salvia miltiorrhiza employed UHPLC-DAD-MS to quantify various tanshinones, including this compound. frontiersin.orgresearchgate.netdntb.gov.ua This method allows for the confirmation of peak identities and the quantitative analysis of the compounds in the plant extracts. frontiersin.org

Table 1: UHPLC System Parameters for Diterpenoid Analysis

| Parameter | Specification |

|---|---|

| System | Thermo Vanquish UHPLC or similar nih.gov |

| Column | Zorbax Eclipse C18 (2.1 × 100 mm, 1.8 µm) or Kinetex C18 (100 x 2.1 mm, 1.7 µm) frontiersin.orgnih.gov |

| Mobile Phase | Gradient of acetonitrile (B52724) and 0.1% formic acid in water nih.gov |

| Flow Rate | Typically around 0.3 mL/min nih.gov |

| Detector | Diode Array Detector (DAD) and Mass Spectrometer (MS) frontiersin.orgresearchgate.netdntb.gov.ua |

Real-time Polymerase Chain Reaction (RT-PCR) for Gene Expression Analysis

To understand the molecular mechanisms of this compound, researchers use real-time polymerase chain reaction (RT-PCR) to quantify changes in gene expression. nih.gov This highly sensitive technique allows for the measurement of specific mRNA transcripts, providing insights into how this compound modulates cellular pathways at the genetic level. thermofisher.comnih.gov

In a study investigating the effects of this compound on endothelial cells, RT-PCR was used to measure the mRNA expression of Intercellular Adhesion Molecule-1 (ICAM-1). nih.govresearchgate.net The results showed that this compound could inhibit the TNF-α-induced increase in ICAM-1 mRNA levels. nih.govresearchgate.net The general methodology involves extracting total RNA from treated cells, reverse transcribing it into complementary DNA (cDNA), and then amplifying the target gene and a reference gene using specific primers and a fluorescent dye like SYBR Green. nih.govnih.govplos.org The relative expression of the target gene is then calculated after normalization to the reference gene. nih.gov

Western Blot Analysis for Protein Expression Profiling

Western blot analysis is an indispensable technique for studying the effects of this compound on protein expression. wikipedia.org This method allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. bio-rad.com

Research has shown that this compound can modulate the expression of various proteins involved in inflammation and oxidative stress. For example, Western blot analysis revealed that this compound inhibited the TNF-α-induced protein expression of ICAM-1, NOX2, and NOX4 in human umbilical vein endothelial cells (HUVECs). nih.govresearchgate.net The general procedure involves separating proteins by size via SDS-PAGE, transferring them to a membrane, and then probing with specific primary and secondary antibodies to visualize the protein of interest. nih.gov The intensity of the resulting bands can be quantified to determine relative protein abundance. nih.gov It is crucial to use appropriate loading controls, such as housekeeping proteins or total protein staining, to ensure accurate normalization. licorbio.com

Table 2: Proteins Investigated by Western Blot in this compound Research

| Target Protein | Cellular Context | Effect of this compound | Reference |

|---|---|---|---|

| ICAM-1 | HUVECs (TNF-α stimulated) | Inhibition of expression | nih.govresearchgate.net |

| NOX1 | HUVECs (TNF-α stimulated) | No significant effect | researchgate.net |

| NOX2 | HUVECs (TNF-α stimulated) | No significant effect | researchgate.net |

| NOX4 | HUVECs (TNF-α stimulated) | Inhibition of expression | nih.govresearchgate.net |

| p22phox | HUVECs (TNF-α stimulated) | No significant effect | researchgate.net |

| NF-κB p65 (nuclear) | HUVECs (TNF-α stimulated) | Inhibition of nuclear translocation | nih.gov |

| p-IκBα | HUVECs (TNF-α stimulated) | Inhibition of phosphorylation | nih.gov |

| p-IKKβ | HUVECs (TNF-α stimulated) | Inhibition of phosphorylation | nih.gov |

| Bcl-2 | Cardiomyocytes (hypertension-induced) | Increased expression | semanticscholar.org |

Immunofluorescence Assays for Cellular Localization and Expression

Immunofluorescence assays are used to visualize the subcellular localization and expression of specific proteins within cells. nanostring.comnih.govnanostring.com This technique provides spatial context to the findings from Western blotting and helps to understand where proteins are active within the cell. nih.govatlantisbioscience.combiotium.com

In studies on this compound, immunofluorescence has been used to confirm the inhibitory effect of the compound on the expression of ICAM-1 and the nuclear translocation of NF-κB p65 in TNF-α-treated endothelial cells. nih.govresearchgate.net The method typically involves fixing and permeabilizing cells, incubating them with specific primary antibodies against the protein of interest, and then using fluorescently labeled secondary antibodies for detection with a fluorescence microscope. nih.govresearchgate.net

Flow Cytometry for Cellular Responses (e.g., apoptosis, ROS levels)

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of a large number of cells in a heterogeneous population. bio-rad-antibodies.com It is particularly useful for assessing cellular responses such as apoptosis and reactive oxygen species (ROS) levels following treatment with compounds like this compound. nih.govabcam.comcaymanchem.comthermofisher.com

For apoptosis analysis, cells can be stained with reagents like Annexin V and propidium (B1200493) iodide (PI). bdbiosciences.comresearchgate.net Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis. bdbiosciences.com Studies have shown that this compound can restore apoptosis of cardiomyocytes induced by angiotensin II. medchemexpress.com

To measure intracellular ROS levels, cells can be loaded with fluorescent probes such as DCFH2-DA, which becomes fluorescent upon oxidation by ROS. abcam.com Research has demonstrated that this compound can alleviate oxidative stress by reducing ROS levels. medchemexpress.comsemanticscholar.org Flow cytometry can quantify the fluorescence intensity of individual cells, providing a measure of the ROS levels within the cell population. researchgate.netabcam.com

Enzyme-Linked Immunosorbent Assay (ELISA) for Biomarker Detection

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific plate-based immunoassay technique used for the detection and quantification of soluble substances such as proteins, peptides, hormones, and antibodies. thermofisher.com In the context of this compound research, ELISA serves as a critical tool for investigating the compound's biological activity by measuring its impact on relevant biomarkers. For instance, studies have suggested that this compound may inhibit the expression of inflammatory cytokines like TNF-α. scispace.com An ELISA could be employed to precisely quantify the levels of such cytokines in cell culture supernatants or biological fluids following treatment with this compound, thereby providing quantitative data on its anti-inflammatory efficacy.

The core principle of ELISA involves immobilizing a target antigen or antibody onto the surface of a microplate well and then using an enzyme-linked antibody to generate a detectable signal. thermofisher.com The intensity of this signal, which is typically colorimetric, fluorescent, or chemiluminescent, is proportional to the amount of the analyte present in the sample. This allows for accurate quantification of biomarkers that may be modulated by this compound.

There are several formats of ELISA, each with specific advantages, making it a versatile technique for biomarker analysis. bosterbio.com The most common formats include Direct, Indirect, Sandwich, and Competitive ELISA. thermofisher.com The sandwich ELISA, in particular, is highly specific and sensitive because it uses two different antibodies (a capture antibody and a detection antibody) that bind to distinct epitopes on the target antigen. thermofisher.combosterbio.com This "sandwich" configuration makes it ideal for analyzing complex biological samples where biomarker concentrations might be low. For high-throughput screening or the analysis of multiple biomarkers simultaneously, multiplex ELISA platforms can be utilized. bosterbio.com

Table 1: Overview of Common ELISA Formats and Applications in this compound Research

| ELISA Type | Principle | Primary Application in this compound Research | Advantages |

|---|---|---|---|

| Direct ELISA | An enzyme-conjugated primary antibody reacts directly with an antigen immobilized on the plate. thermofisher.com | Rapid screening for the presence of a specific biomarker. | Fast and simple protocol. |

| Indirect ELISA | An unlabeled primary antibody binds to the antigen, followed by an enzyme-labeled secondary antibody that binds to the primary antibody. thermofisher.com | Determining the immunogenic response to this compound-protein conjugates. | High sensitivity due to signal amplification from secondary antibodies. |

| Sandwich ELISA | The antigen is "sandwiched" between a capture antibody coated on the plate and a detection antibody. thermofisher.com | Accurate quantification of specific cytokines, growth factors, or other protein biomarkers modulated by this compound in biological samples. bosterbio.com | High specificity and sensitivity; suitable for complex samples. bosterbio.com |

| Competitive ELISA | The sample antigen competes with a reference antigen for binding to a limited amount of antibody. The signal is inversely proportional to the amount of antigen in the sample. | Quantification of small molecules or hormones whose production is affected by this compound. | Ideal for detecting small antigens that cannot be bound by two antibodies simultaneously. |

Advanced Spectroscopic Methods in this compound Characterization (e.g., 2D NMR)

The definitive structural elucidation of complex natural products like this compound relies heavily on advanced spectroscopic techniques, particularly two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. While one-dimensional (1D) NMR provides initial information about the chemical environment of protons (¹H NMR) and carbons (¹³C NMR), 2D NMR experiments reveal correlations between different nuclei, which is indispensable for assembling the complete molecular architecture and determining stereochemistry. uzh.ch

2D NMR spectra display correlations between two frequency axes, presented as a contour map. uzh.ch These cross-peaks connect nuclei that are interacting through chemical bonds or through space. For the structural analysis of this compound and related terpenoids, several key 2D NMR experiments are routinely employed:

¹H-¹H COSY (Correlated Spectroscopy): This experiment identifies protons that are scalar (through-bond) coupled to each other, typically on adjacent carbons. It is fundamental for tracing out proton spin systems within the molecule, such as the H-1/H-2/H-3 and H-6/H-7 systems in terpenoid skeletons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) / HETCOR (Heteronuclear Correlation): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. csic.es It provides a direct link between the ¹H and ¹³C spectra, allowing for unambiguous assignment of carbon resonances based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the relative stereochemistry of the molecule, such as the orientation of substituents on a ring system.

In the analysis of Danshenol-type terpenoids, the combination of these experiments allows researchers to piece together the intricate cyclic systems and define the precise connectivity and spatial arrangement of all atoms, as has been demonstrated in the structural elucidation of related complex adducts. researchgate.net

Table 2: Application of 2D NMR Experiments in the Structural Analysis of Danshenol-Type Compounds

| 2D NMR Experiment | Type of Information Provided | Example Application for a Danshenol Structure |

|---|---|---|

| ¹H-¹H COSY | Shows correlations between scalar-coupled protons (H-C-H, H-C-C-H). researchgate.net | Establishing proton spin systems, such as identifying adjacent protons on the terpenoid rings. researchgate.net |

| HSQC / HETCOR | Correlates each proton with its directly attached carbon atom. csic.es | Assigning specific ¹³C signals to their corresponding protons in the this compound framework. |

| HMBC | Shows correlations between protons and carbons over 2-3 bonds. researchgate.net | Connecting molecular fragments, for instance, by observing correlations from methyl protons (e.g., Me-18) to adjacent carbons (e.g., C-3, C-4, C-5). researchgate.net |

| NOESY / ROESY | Identifies protons that are in close spatial proximity. | Determining the relative stereochemistry, such as the orientation of substituents on the fused ring system. |

Future Directions and Emerging Research Avenues for Danshenol a

Weaving the Web: Network Pharmacology and Systems Biology in Danshenol A Research

Network pharmacology, an approach that integrates systems biology and computational analysis, is proving to be a powerful tool for understanding the complex mechanisms of action of traditional Chinese medicine. springermedizin.demdpi.comamegroups.org This approach is particularly well-suited for studying compounds like this compound, which likely interact with multiple targets within the body. semanticscholar.org By constructing and analyzing "drug-active component-target" networks, researchers can identify the key pathways and biological processes modulated by this compound. amegroups.orgresearchgate.net This holistic view moves beyond the "one drug, one target" paradigm and helps to elucidate the synergistic effects of the compound's various interactions. amegroups.org

For instance, network pharmacology studies have been employed to explore the mechanisms of Danshen-containing formulations in treating complex diseases like atherosclerosis and epilepsy. mdpi.comamegroups.org These studies have successfully identified key active compounds, including those structurally related to this compound, and their potential targets, offering a roadmap for further experimental validation. semanticscholar.orgnih.gov

A Cellular Detective: Exploring this compound as a Molecular Probe

The specific interactions of this compound with cellular components make it a valuable candidate for development as a molecular probe. Its ability to modulate specific signaling pathways, such as the NOX4/IKKβ/NF-κB pathway, suggests it could be used to investigate the roles of these pathways in various cellular processes. researchgate.netnih.gov By tagging this compound with fluorescent or other reporter molecules, researchers could visualize its distribution within cells and identify its direct binding partners, providing a powerful tool to dissect complex cellular signaling networks.

Building Better Models: Advanced In Vitro and In Vivo Systems for Mechanistic Insights

To further unravel the mechanisms of this compound, researchers are developing more sophisticated in vitro and in vivo models. In vitro, the use of human umbilical vein endothelial cells (HUVECs) has been instrumental in demonstrating this compound's ability to inhibit TNF-α-induced ICAM-1 expression, a key process in atherosclerosis. nih.govresearchgate.net Future research will likely involve the use of three-dimensional (3D) cell cultures and organ-on-a-chip technologies to better mimic the physiological environment of human tissues.

In vivo, animal models such as the spontaneously hypertensive rat (SHR) have been used to study the effects of this compound on cardiac remodeling. semanticscholar.org These models allow for the investigation of the compound's systemic effects and its impact on complex physiological processes. Future in vivo studies may utilize genetically modified animal models to specifically probe the role of certain target proteins in the action of this compound.

The "Omics" Revolution: Applying High-Throughput Technologies to this compound Research

The application of "-omics" technologies, such as transcriptomics and proteomics, is set to revolutionize our understanding of this compound. humanspecificresearch.orgbioaster.org These high-throughput methods allow for the simultaneous analysis of thousands of genes (transcriptomics) or proteins (proteomics), providing a comprehensive snapshot of the cellular response to this compound treatment. nih.govfrontiersin.orgmdpi.com